Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
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Overview
Description
Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a useful research compound. Its molecular formula is C28H29N5O2 and its molecular weight is 467.573. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Substitution in Quaternary Salts
Nucleophilic substitution reactions involving quaternary salts of NN'-linked biazoles and related systems have been explored. These reactions demonstrate the chemical reactivity of certain azole compounds, which can be related to the structural features and reactivity of Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate. Such studies provide insights into potential synthetic pathways and the chemical behavior of similar compounds (Castellanos et al., 1985).
Decyanation of Cyanomethyl Derivatives
Research into the decyanation of cyanomethyl derivatives of aza‐aromatic compounds, including processes that may be relevant to modifying or understanding the chemical transformations of this compound, has been conducted. These studies shed light on the removal of cyano groups, potentially altering the biological activity or chemical properties of related compounds (Plas & Jongejan, 1972).
Synthesis and Characterization of Complexes
The synthesis and characterization of [RuII(bipy)(terpy)L]2+ complexes (bipy = 2,2'-bipyridine; terpy = 2,2':6',2''-terpyridine; L = imidazole, pyrazole, and derivatives, cytochrome c) have been reported. This research might parallel the chemical synthesis and potential applications of this compound in forming complexes that could have biological relevance or catalytic properties (Yang et al., 2005).
Mechanism of Action
Target of Action
The primary target of Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is the oxidoreductase enzyme . This enzyme plays a crucial role in various biological processes, including energy production, detoxification, and cellular repair mechanisms.
Mode of Action
This compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site . This interaction can potentially alter the enzyme’s function, leading to changes in the biochemical processes it regulates.
Biochemical Pathways
Given its interaction with the oxidoreductase enzyme, it is likely that it influences pathways related to energy production, detoxification, and cellular repair mechanisms .
Result of Action
Given its interaction with the oxidoreductase enzyme, it is likely that it influences cellular processes regulated by this enzyme, potentially leading to changes in energy production, detoxification, and cellular repair mechanisms .
Properties
IUPAC Name |
methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-20-22(12-13-26(34)35-2)28(32-16-14-31(15-17-32)19-21-8-4-3-5-9-21)33-25-11-7-6-10-24(25)30-27(33)23(20)18-29/h3-11H,12-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBEJPHEAMWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCN(CC4)CC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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